{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(cyclopropyl)methanone
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Overview
Description
1-[3-(4-Chloro-3-methylphenoxy)propyl]-3-cyclopropanecarbonyl-1H-indole is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 1-[3-(4-chloro-3-methylphenoxy)propyl]-3-cyclopropanecarbonyl-1H-indole involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylphenol, propylene oxide, and indole.
Reaction Steps:
Chemical Reactions Analysis
1-[3-(4-Chloro-3-methylphenoxy)propyl]-3-cyclopropanecarbonyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
1-[3-(4-Chloro-3-methylphenoxy)propyl]-3-cyclopropanecarbonyl-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[3-(4-chloro-3-methylphenoxy)propyl]-3-cyclopropanecarbonyl-1H-indole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors, enzymes, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
1-[3-(4-Chloro-3-methylphenoxy)propyl]-3-cyclopropanecarbonyl-1H-indole can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole and 1-[3-(4-chloro-3-methylphenoxy)propyl]benzotriazole share structural similarities.
Properties
Molecular Formula |
C22H22ClNO2 |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
[1-[3-(4-chloro-3-methylphenoxy)propyl]indol-3-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C22H22ClNO2/c1-15-13-17(9-10-20(15)23)26-12-4-11-24-14-19(22(25)16-7-8-16)18-5-2-3-6-21(18)24/h2-3,5-6,9-10,13-14,16H,4,7-8,11-12H2,1H3 |
InChI Key |
RPWXCFPKXBZLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4)Cl |
Origin of Product |
United States |
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